6-(Dimethoxymethyl)-2-mercaptonicotinonitrile
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Overview
Description
6-(Dimethoxymethyl)-2-mercaptonicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of a dimethoxymethyl group and a mercapto group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile typically involves the reaction of nicotinonitrile derivatives with dimethoxymethylating agents and thiolating agents. One common method includes the use of dimethoxymethane and thiourea under acidic conditions to introduce the dimethoxymethyl and mercapto groups, respectively. The reaction is usually carried out in a solvent such as acetonitrile or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethoxymethyl)-2-mercaptonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinonitrile derivatives.
Scientific Research Applications
6-(Dimethoxymethyl)-2-mercaptonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the nitrile group can interact with enzymes involved in metabolic pathways, leading to modulation of their activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile
- 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile
- 3-Dimethoxymethyl-5-trimethylsilanylethynyl-pyridine
- 3-Bromo-5-(dimethoxymethyl)pyridine
Comparison
Compared to other similar compounds, this compound is unique due to the presence of both dimethoxymethyl and mercapto groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the mercapto group, in particular, allows for unique interactions with biological targets, which can be leveraged in drug development and other research areas.
Biological Activity
6-(Dimethoxymethyl)-2-mercaptonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanism of action, and relevant case studies that highlight its applications in various research domains.
Chemical Structure and Properties
The compound features a nicotinonitrile core with a dimethoxymethyl group and a mercapto group. These functional groups contribute to its unique reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
- Enzyme Interaction : The nitrile group may interact with enzymes involved in metabolic pathways, modulating their activity and leading to various biological effects.
- Antioxidant Activity : The presence of the mercapto group suggests potential antioxidant properties, which can protect cells from oxidative stress.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Effects : Preliminary data suggest that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
Data Table: Summary of Biological Activities
Biological Activity | Observations | References |
---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Antioxidant | Potential to scavenge free radicals |
Case Studies
Several case studies illustrate the practical applications of this compound in biological research:
-
Case Study on Antimicrobial Activity :
- A study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting its potential as a novel antimicrobial agent.
-
Case Study on Anticancer Mechanisms :
- In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased markers of apoptosis, highlighting its potential as an anticancer therapeutic.
-
Case Study on Enzyme Interaction :
- Research focused on the interaction of the compound with specific metabolic enzymes revealed that it could act as an inhibitor, altering metabolic pathways in cancer cells and providing insights into its mechanism of action.
Properties
IUPAC Name |
6-(dimethoxymethyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-12-9(13-2)7-4-3-6(5-10)8(14)11-7/h3-4,9H,1-2H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCKKEJFFWYHFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C(=S)N1)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384073 |
Source
|
Record name | 6-(Dimethoxymethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-23-3 |
Source
|
Record name | 6-(Dimethoxymethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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